187-1, N-WASP阻害剤

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

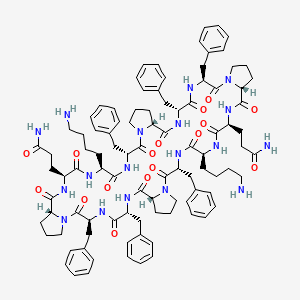

The compound “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide known for its ability to inhibit the neural Wiskott Aldrich syndrome protein (N-WASP). This protein plays a crucial role in actin polymerization, a process essential for cell morphology and motility. The inhibitor 187-1 has been identified as a potent blocker of phosphatidylinositol 4,5-bisphosphate-induced actin assembly, making it a valuable tool in cell biology research .

科学的研究の応用

Chemistry

Chemical Genetics: 187-1 is used to study the role of N-WASP in actin polymerization and cell morphology.

Biology

Cell Structure Studies: The inhibitor is used to dissect the complex signaling networks that govern cell morphology and motility. .

Medicine

Potential Therapeutic Applications: While primarily a research tool, the insights gained from studying 187-1 could inform the development of therapies targeting actin-related disorders.

Industry

作用機序

Target of Action

The primary target of the 187-1, N-WASP inhibitor is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a protein that has been investigated for its role as a node interconnecting various actin signaling networks .

Mode of Action

The 187-1, N-WASP inhibitor operates through an allosteric mechanism . It directly binds to N-WASP with high affinity and stabilizes the autoinhibited conformation of N-WASP . This prevents the activation of the Actin-Related Protein 2/3 (Arp2/3) complex by inhibiting the interaction between N-WASP and Arp2/3 .

Biochemical Pathways

The 187-1, N-WASP inhibitor affects the actin assembly pathway . It potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of actin polymerization .

Pharmacokinetics

It’s worth noting that the inhibitor is a 14-amino acid cyclic peptide , which may influence its pharmacokinetic properties.

Result of Action

The result of the action of the 187-1, N-WASP inhibitor is the inhibition of actin assembly . By preventing the activation of the Arp2/3 complex, the inhibitor disrupts the formation of new actin filaments .

生化学分析

Biochemical Properties

187-1, N-WASP inhibitor: plays a crucial role in biochemical reactions by inhibiting the activation of the Arp2/3 complex, which is essential for actin polymerization. The compound interacts with N-WASP by stabilizing its autoinhibited state, thereby preventing N-WASP from activating the Arp2/3 complex . This interaction is significant because it helps researchers understand the mechanisms of actin assembly and the role of N-WASP in this process.

Cellular Effects

The effects of 187-1, N-WASP inhibitor on various cell types and cellular processes are profound. By inhibiting N-WASP, the compound disrupts actin cytoskeleton dynamics, which can affect cell shape, motility, and division . Additionally, the inhibitor influences cell signaling pathways, gene expression, and cellular metabolism by altering the actin cytoskeleton, which is involved in various cellular functions.

Molecular Mechanism

At the molecular level, 187-1, N-WASP inhibitor exerts its effects by binding to N-WASP and stabilizing its autoinhibited conformation . This binding prevents N-WASP from interacting with and activating the Arp2/3 complex, thereby inhibiting actin polymerization. The compound’s ability to stabilize the autoinhibited state of N-WASP is key to its function as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 187-1, N-WASP inhibitor can change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . Over time, the inhibitor’s effectiveness may decrease due to degradation, which can impact long-term studies on cellular function. Researchers must consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of 187-1, N-WASP inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-WASP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, which can impact the overall health and function of the animal models. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

187-1, N-WASP inhibitor: is involved in metabolic pathways related to actin polymerization. The compound interacts with enzymes and cofactors that regulate the actin cytoskeleton . By inhibiting N-WASP, the inhibitor affects metabolic flux and metabolite levels associated with actin assembly and cellular dynamics.

Transport and Distribution

Within cells and tissues, 187-1, N-WASP inhibitor is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the inhibitor’s use in research.

Subcellular Localization

The subcellular localization of 187-1, N-WASP inhibitor is primarily within the cytoplasm, where it interacts with N-WASP and the actin cytoskeleton . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the inhibitor reaches its intended site of action within the cell.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 187-1 involves the creation of a cyclic peptide through the assembly of amino acids in a specific sequence. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Cyclization: The linear peptide is then cyclized to form the 14-amino acid cyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of SPPS and cyclization are scalable for larger production. The use of automated peptide synthesizers can facilitate the efficient production of cyclic peptides like 187-1 .

化学反応の分析

Types of Reactions

Inhibition of Actin Assembly: 187-1 inhibits actin assembly by stabilizing the autoinhibited conformation of N-WASP. .

Allosteric Inhibition: The compound binds to N-WASP with high affinity, causing an allosteric change that blocks its interaction with other proteins.

Common Reagents and Conditions

Phosphatidylinositol 4,5-bisphosphate (PIP2): Used in assays to induce actin assembly.

Xenopus egg cytoplasmic extract: Often used in experimental setups to study the effects of 187-1 on actin polymerization.

Major Products Formed

類似化合物との比較

Similar Compounds

Wiskostatin: Another inhibitor of N-WASP, known for its ability to block actin polymerization.

Cytochalasin D: A compound that disrupts actin filament formation by binding to the growing ends of actin filaments.

Uniqueness of 187-1

特性

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。